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Compound of Interest

Compound Name: Trimyristin

Cat. No.: B1681580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

trimyristin, a triglyceride of myristic acid. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses. This information is crucial for the identification,

characterization, and quality control of trimyristin in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for trimyristin is summarized in the tables below, providing a clear

reference for its characteristic signals and fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Trimyristin in CDCl₃
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Chemical Shift (δ)
[ppm]

Multiplicity Number of Protons Assignment

5.27 m 1H Glycerol-C2-H

4.31 dd 2H Glycerol-C1,3-Hₐ

4.16 dd 2H Glycerol-C1,3-Hₑ

2.33 t 6H α-CH₂ (C2-H)

1.5-1.7 m 6H β-CH₂ (C3-H)

1.2-1.4 m 60H -(CH₂)₁₀- (C4-13-H)

0.90 t 9H Terminal CH₃ (C14-H)

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the

solvent and instrument frequency.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Trimyristin in CDCl₃

Chemical Shift (δ) [ppm] Carbon Assignment

173.5, 173.1 C=O (Ester)

69.1 Glycerol C2

62.3 Glycerol C1,3

34.5, 34.3 C2

32.2 C12

29.9, 29.7, 29.6, 29.4, 29.3 C4-C11

25.1 C3

22.9 C13

14.3 C14 (CH₃)
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Data compiled from multiple sources.[3][4][5]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Trimyristin

Wavenumber (cm⁻¹) Assignment Functional Group

2950-2850 C-H stretch (aliphatic) Alkane

1738-1730 C=O stretch Ester

Data compiled from multiple sources.[2][4]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Trimyristin

m/z Ion Type Notes

723.2 [M+H]⁺
Molecular ion peak

(protonated)

740.2 [M+NH₄]⁺ Ammonium adduct

496.0 [M-RCOO]⁺ Loss of one myristoyl group

285.0 RCO⁺ Myristoyl cation

211.0 Fragment ion

Molecular weight of Trimyristin (C₄₅H₈₆O₆) is 723.16 g/mol . Fragmentation patterns can vary

based on the ionization technique used.[3][6]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized for lipid analysis and can be specifically adapted for trimyristin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified trimyristin in about 0.6-0.7

mL of deuterated chloroform (CDCl₃).[7] Tetramethylsilane (TMS) is typically used as an

internal standard for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 600

MHz instrument.[2][7]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transform to obtain the spectrum.

¹³C NMR Acquisition:

Employ a proton-decoupled pulse sequence to simplify the spectrum.

A greater number of scans (hundreds to thousands) is required due to the low natural

abundance of ¹³C.

Longer relaxation delays may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in trimyristin.

Methodology:

Sample Preparation:
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KBr Pellet Method: Mix a small amount of solid trimyristin with dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent

pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of trimyristin.

Methodology:

Sample Preparation: Dissolve a small amount of trimyristin in a suitable solvent such as a

mixture of dichloromethane and methanol.[8] For electrospray ionization, the addition of a

salt like ammonium acetate can aid in the formation of adduct ions.[8]

Instrumentation: A variety of mass spectrometers can be used, including Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass

Spectrometry (LC-MS) systems.[3] Common ionization techniques for triglycerides include

Electrospray Ionization (ESI) and Electron Ionization (EI).

Data Acquisition:

ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is

scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu). This soft
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ionization technique often yields the protonated molecule [M+H]⁺ or adducts like

[M+NH₄]⁺.[9]

EI-MS: This is a harder ionization technique that leads to more extensive fragmentation.

The resulting mass spectrum will show a variety of fragment ions, providing structural

information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like trimyristin.

General Workflow for Spectroscopic Analysis

Sample Preparation
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A generalized workflow for the spectroscopic analysis of trimyristin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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